molecular formula C16H12BrClN2O4S B3535557 2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid

2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid

Cat. No.: B3535557
M. Wt: 443.7 g/mol
InChI Key: JKNFLIHXIBJZHL-UHFFFAOYSA-N
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Description

2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid is a complex organic compound that features a combination of bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid typically involves multiple steps. One common approach is to start with the bromination of 2-methoxybenzoic acid, followed by the introduction of a carbamothioyl group. The final step involves the chlorination of the benzoic acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)-5-fluorobenzoic acid
  • 2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)-5-iodobenzoic acid

Uniqueness

The uniqueness of 2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-bromo-2-methoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O4S/c1-24-13-5-2-8(17)6-11(13)14(21)20-16(25)19-12-4-3-9(18)7-10(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNFLIHXIBJZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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